molecular formula C20H26N4O3 B5654421 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine

Cat. No. B5654421
M. Wt: 370.4 g/mol
InChI Key: GRCLMTIWDWKSGL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with significant pharmacological potential due to their complex molecular structure that involves several functional groups, such as benzodioxol, triazole, and piperidine moieties. These functional groups contribute to the compound's reactivity and interaction with biological systems.

Synthesis Analysis

Synthetic routes for compounds closely related to the target molecule involve multi-step processes that typically start with the formation of the piperidine backbone followed by the sequential addition of functional groups. The synthesis of related piperidine compounds demonstrates the complexity and specificity required in assembling such molecules, with a focus on achieving selectivity and high potency through precise molecular modifications (Wei et al., 2007).

Molecular Structure Analysis

Molecular structure and vibrational frequencies of compounds with piperidine moieties have been extensively studied using various computational methods, including density functional theory (DFT) and Hartree–Fock calculations. Such analyses reveal the stability of different conformers and the influence of substituents on the molecule's geometry (Taşal et al., 2009).

Chemical Reactions and Properties

The introduction of various substituents into the piperidine ring leads to compounds with diverse chemical reactivities. This adaptability is illustrated by the synthesis of derivatives with specific functional groups aimed at modulating biological activities. The structural modifications significantly affect the compounds' interaction with biological targets, demonstrating the importance of precise chemical design in drug development (Mahesha et al., 2019).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular structure and the presence of specific functional groups, influencing both the compound's stability and its bioavailability (Gao et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the potential for undergoing specific reactions, are defined by the compound's functional groups. For instance, the benzodioxol and triazole components contribute to the compound's ability to engage in various chemical interactions, which is essential for its potential as a therapeutic agent. The synthesis and functionalization of these molecules provide insights into their chemical behavior and reactivity patterns (Nassar et al., 2016).

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-14-21-18(23-22-14)6-7-19(25)24-9-3-8-20(2,12-24)11-15-4-5-16-17(10-15)27-13-26-16/h4-5,10H,3,6-9,11-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCLMTIWDWKSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CCCC(C2)(C)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine

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